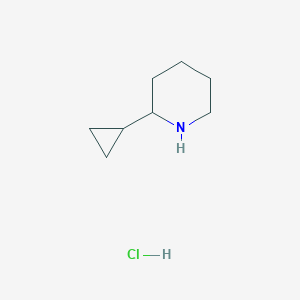
2-Cyclopropylpiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylpiperidine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The InChI code for this compound is1S/C8H15N.ClH/c1-2-6-9-8(3-1)7-4-5-7;/h7-9H,1-6H2;1H . Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions. For instance, they participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It should be stored at room temperature .科学的研究の応用
Novel Cannabinoid Receptor Agonists
One area of application involves the development of novel drug candidates, such as the characterization of a peripherally restricted cannabinoid CB2 receptor agonist, which prevents cisplatin-induced nephrotoxicity. This research represents an important step in developing safer therapeutic options for conditions requiring cannabinoid receptor modulation (Mukhopadhyay et al., 2016).
Vesicular Acetylcholine Transport Blockers
Research on 2-(4-Phenylpiperidino)cyclohexanol (AH5183) as a potent inhibitor of high-affinity acetylcholine transport into cholinergic vesicles provides insights into the potential for developing treatments for neurodegenerative diseases or conditions related to cholinergic system dysfunction (Marien et al., 1987).
Chemical Synthesis and Modification
Research also explores the chemical properties and reactions of cyclopropyl-containing compounds, such as the ring-opening dichlorination of donor-acceptor cyclopropanes, which underscores the versatility of cyclopropane rings in synthetic chemistry for creating molecules with precise structural attributes (Garve et al., 2014).
Potential Antidepressants
The synthesis and evaluation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants highlight the cyclopropyl group's significance in developing new therapeutic agents with improved efficacy and reduced side effects (Bonnaud et al., 1987).
Organo- and Hydrogels
The study on cyclo(L-Tyr-L-Lys) and its ε-amino derivatives as organo- and hydrogelators exemplifies the use of cyclopropyl-containing compounds in materials science, offering potential applications in drug delivery systems and tissue engineering (Xie et al., 2009).
Electroluminescent Properties
Research into mono-cyclometalated platinum(II) complexes with cyclopropyl-containing ligands for electroluminescent properties provides a foundation for developing new materials for OLED technologies, showcasing the integration of cyclopropyl groups into functional electronic devices (Ionkin et al., 2005).
Safety and Hazards
特性
IUPAC Name |
2-cyclopropylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-6-9-8(3-1)7-4-5-7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNCCPDSVAKLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2754472.png)
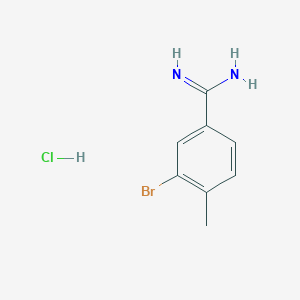
![Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride](/img/structure/B2754475.png)

![5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2754479.png)

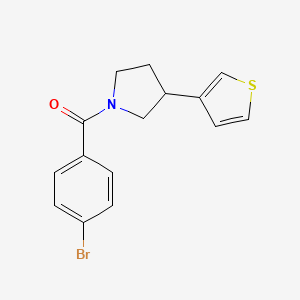
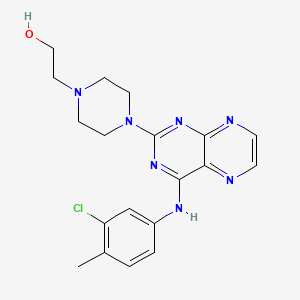
![1-{5-[(3-methylpiperidin-1-yl)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carbohydrazide](/img/structure/B2754485.png)
![2-chloro-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2754486.png)
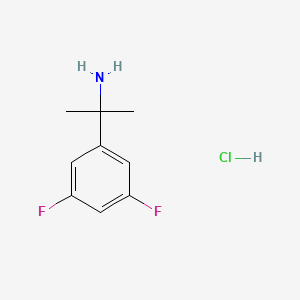
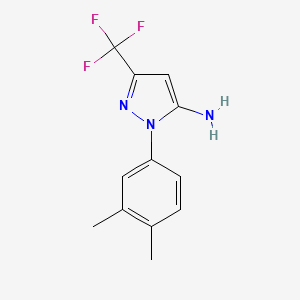
![4-acetyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2754491.png)
![(Z)-4-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2754492.png)